
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide, also known as MDPH, is a synthetic compound that belongs to the thiazole class of chemicals. It has gained significant attention in recent years due to its potential applications in scientific research. MDPH is a highly potent and selective inhibitor of the dopamine transporter (DAT), making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide exerts its effects by selectively inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action is similar to that of other drugs that target the dopamine system, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been shown to have significant biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This, in turn, can lead to increased motivation, reward-seeking behavior, and motor activity. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although its effects on these systems are less well understood.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide is also relatively easy to synthesize, although it does require expertise in organic chemistry. However, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has some limitations. It is a synthetic compound, and its effects may not fully replicate those of endogenous dopamine. Additionally, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide. One area of interest is the role of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide in drug addiction and other neuropsychiatric disorders. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been shown to be a valuable tool for studying the mechanisms underlying these disorders, and further research could lead to the development of new treatments. Another area of interest is the development of new compounds based on 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide that could have improved pharmacological properties. Finally, research could focus on the development of new techniques for studying the effects of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide on the brain, such as neuroimaging and electrophysiology.
Méthodes De Synthèse
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide can be synthesized through a multi-step process involving the reaction of various reagents such as 5-methyl-2-aminobenzophenone, thioacetamide, and hydrobromic acid. The synthesis of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying drug addiction, depression, and other neuropsychiatric disorders. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has also been used to study the effects of dopamine on motor function, cognition, and reward processing.
Propriétés
IUPAC Name |
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.BrH/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14;/h2-11H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCZLYDVNWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


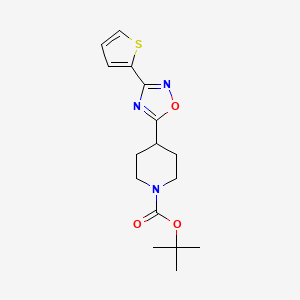
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)

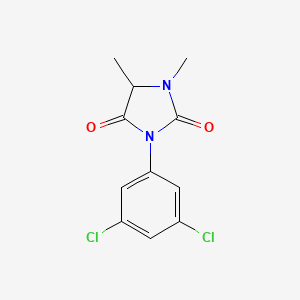
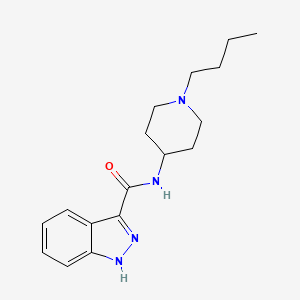
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
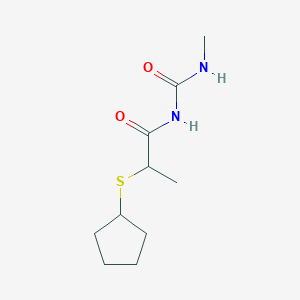
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
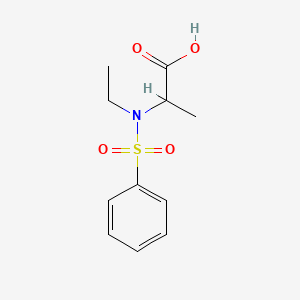
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)